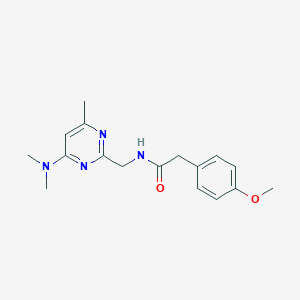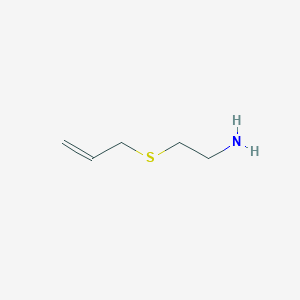![molecular formula C19H22N4O4S B2952789 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide CAS No. 941821-80-3](/img/structure/B2952789.png)
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide, commonly known as PAP-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PAP-1 belongs to a class of compounds known as sulfonamides, which are known to inhibit the activity of enzymes that play a crucial role in various biological processes.
Mécanisme D'action
PAP-1 acts as a competitive inhibitor of PARP and tankyrase. It binds to the active site of these enzymes and prevents their activity. The inhibition of PARP and tankyrase leads to the accumulation of DNA damage and telomere dysfunction, which ultimately results in cell death.
Biochemical and Physiological Effects
PAP-1 has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy and induce cell death in cancer cells. PAP-1 has also been shown to have anti-inflammatory activity and may have potential therapeutic applications in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PAP-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity and yield. It has been extensively studied for its potential therapeutic applications and has been shown to have potent anti-cancer activity. However, PAP-1 also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some studies.
Orientations Futures
There are several future directions for research on PAP-1. One area of research is the development of more potent and selective inhibitors of PARP and tankyrase. Another area of research is the identification of biomarkers that can predict the response to PAP-1 treatment in cancer patients. Additionally, the potential therapeutic applications of PAP-1 in inflammatory diseases and other conditions should be further investigated. Finally, the mechanism of action of PAP-1 should be further elucidated to facilitate the development of more effective inhibitors.
Méthodes De Synthèse
The synthesis of PAP-1 involves the reaction of 4-acetylpiperazine with 4-fluorobenzenesulfonyl chloride to form 4-(4-fluorobenzenesulfonyl)piperazine. This compound is then reacted with 3-pyridylmethylamine to form PAP-1. The synthesis of PAP-1 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
PAP-1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Tankyrase is an enzyme that regulates the activity of telomerase, which is involved in the maintenance of telomeres. Telomeres are the protective caps at the ends of chromosomes, and their maintenance is crucial for cell survival. Inhibition of tankyrase has been shown to induce telomere dysfunction and cell death in cancer cells.
Propriétés
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-15(24)22-8-10-23(11-9-22)28(26,27)18-6-2-5-17(12-18)19(25)21-14-16-4-3-7-20-13-16/h2-7,12-13H,8-11,14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJVUHSILIHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)



![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)


![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)


